N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
This compound features a hybrid structure combining a 2,3-dihydro-1H-inden-1-yl group linked via an acetamide bridge to a thieno[3,2-d]pyrimidine-dione core substituted with a 3,4-dimethylbenzyl moiety. The 3,4-dimethylbenzyl substituent may modulate lipophilicity and metabolic stability compared to simpler alkyl or aryl groups.
Properties
Molecular Formula |
C26H25N3O3S |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H25N3O3S/c1-16-7-8-18(13-17(16)2)14-29-25(31)24-22(11-12-33-24)28(26(29)32)15-23(30)27-21-10-9-19-5-3-4-6-20(19)21/h3-8,11-13,21H,9-10,14-15H2,1-2H3,(H,27,30) |
InChI Key |
BZYMGQFZTHFWFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4CCC5=CC=CC=C45)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the indene and dimethylbenzyl groups through various coupling reactions. Common reagents and conditions include:
Reagents: Thienopyrimidine precursors, indene derivatives, dimethylbenzyl halides, coupling agents (e.g., palladium catalysts), and solvents (e.g., DMF, DMSO).
Conditions: Elevated temperatures, inert atmosphere (e.g., nitrogen or argon), and specific pH conditions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, electrophiles, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Indenyl and Dihydroindenyl Derivatives
Compounds sharing the indenyl or dihydroindenyl moiety often exhibit distinct bioactivity profiles due to stereochemical and substituent variations:
- N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide (): Retains the dihydroindenyl core but substitutes the thienopyrimidine with a cyclopentyl group. This structural simplification reduces hydrogen-bonding capacity, likely diminishing kinase inhibition potency compared to the target compound .
- 3-Hydroxy-2,3-dihydro-1H-inden-1-one (): A simpler dihydroindenyl derivative lacking the acetamide and heterocyclic components. Its primary role is as a synthetic intermediate, emphasizing the target compound’s complexity and tailored design .
- N-(2,3-dihydro-1H-inden-1-yl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (): Shares the indenyl-acetamide-thienopyrimidine backbone but replaces the dimethylbenzyl group with trimethylpyrido substituents.
Thieno[3,2-d]pyrimidine and Pyrimidine-based Heterocycles
The thienopyrimidine-dione system is critical for interactions with ATP-binding pockets in kinases:
- 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (): Replaces the thienopyrimidine with a pyrimidine-triazole hybrid.
- Pyrazolo[3,4-d]pyrimidine-chromenone hybrids (): Feature a pyrazolopyrimidine core linked to chromenone, a scaffold associated with anti-inflammatory activity. The absence of the indenyl group in these analogs may limit their conformational rigidity, affecting binding affinity .
Acetamide-containing Analogues
Acetamide bridges are common in bioactive compounds, influencing solubility and membrane permeability:
- Benzodiazepine-acetamide derivatives (): Complex structures with benzodiazepine cores show divergent applications (e.g., CNS modulation vs. kinase inhibition). Their larger size and multiple aromatic systems may reduce bioavailability relative to the target compound .
- N-[(Steroidally substituted phenyl)phenyl]acetamides (): These feature intricate stereochemistry but lack heterocyclic moieties, underscoring the target compound’s balance between rigidity and functional diversity .
Structural and Functional Data Comparison
Research Findings and Implications
- Synthesis : The target compound likely employs multi-step protocols similar to ’s acetamide-pyrimidine derivatives, utilizing palladium catalysis or nucleophilic substitutions .
- Crystallography : Analogous dihydroindenyl compounds () exhibit planar aromatic systems and defined hydrogen-bonding motifs, suggesting the target’s indenyl group stabilizes binding conformations .
- Pharmacology : The dimethylbenzyl group’s electron-donating methyl groups may enhance metabolic stability over ’s trimethylpyrido analog, which risks steric hindrance .
Biological Activity
N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity. The indene moiety is known for its involvement in various biochemical interactions, while the thieno[3,2-d]pyrimidine component is associated with a range of pharmacological effects.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
Structural Features
The compound features an indene ring, a thieno[3,2-d]pyrimidine structure, and an acetamide group, which are crucial for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study identified a novel anticancer compound through screening drug libraries on multicellular spheroids. The results suggested that compounds with structural similarities can induce apoptosis in cancer cells and inhibit tumor growth effectively .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thieno[3,2-d]pyrimidine moiety may inhibit certain kinases involved in cell proliferation.
- Receptor Modulation : The compound may modulate receptors related to cancer cell survival pathways.
Pharmacological Effects
The pharmacological profile includes:
- Anticonvulsant Activity : Related compounds have shown anticonvulsant properties in animal models. For example, N'-benzyl 2-amino acetamides have demonstrated efficacy in maximal electroshock seizure models .
- Anti-inflammatory Effects : Compounds with similar structures have been implicated in reducing inflammation through the inhibition of pro-inflammatory cytokines.
Study 1: Anticancer Screening
A comprehensive study screened various compounds for their anticancer potential. The results indicated that derivatives of thieno[3,2-d]pyrimidine significantly inhibited the proliferation of cancer cells in vitro. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Anticonvulsant Evaluation
Research on N'-benzyl 2-amino acetamides revealed their potential as anticonvulsants with lower effective doses than traditional medications like phenobarbital. This suggests that similar modifications in the compound may yield enhanced therapeutic effects .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | ED50 (mg/kg) | Reference |
|---|---|---|---|
| N'-benzyl 2-amino acetamides | Anticonvulsant | 13 - 21 | |
| Thieno[3,2-d]pyrimidine derivatives | Anticancer | N/A | |
| N-(substituted benzyl)-acetamides | Anti-inflammatory | N/A |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits kinases involved in cancer pathways |
| Receptor Modulation | Alters receptor activity related to cell survival |
| Cytokine Inhibition | Reduces levels of pro-inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
